molecular formula C7H10O4 B1352631 Dimethyl trans-1,2-cyclopropanedicarboxylate CAS No. 826-35-7

Dimethyl trans-1,2-cyclopropanedicarboxylate

Cat. No.: B1352631
CAS No.: 826-35-7
M. Wt: 158.15 g/mol
InChI Key: JBVOSZYUSFDYIN-RFZPGFLSSA-N
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Description

Dimethyl trans-1,2-cyclopropanedicarboxylate is an organic compound with the molecular formula C7H10O4. It is a clear, colorless liquid with a density of 1.12 g/cm³ and a boiling point of 101°C at 18 mmHg . This compound is known for its applications in organic synthesis and is used as a building block in the preparation of various chemical products.

Preparation Methods

Dimethyl trans-1,2-cyclopropanedicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-cyclopropanedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at room temperature, and the product is purified through distillation .

In industrial settings, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation and recrystallization are common in industrial production .

Chemical Reactions Analysis

Dimethyl trans-1,2-cyclopropanedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives depending on the nucleophile used.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 1,2-cyclopropanedicarboxylic acid.

Scientific Research Applications

Dimethyl trans-1,2-cyclopropanedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl trans-1,2-cyclopropanedicarboxylate involves its reactivity towards various chemical reagents. The ester groups in the compound are susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, which is a key step in many synthetic pathways .

Comparison with Similar Compounds

Dimethyl trans-1,2-cyclopropanedicarboxylate can be compared with similar compounds such as:

    Dimethyl 1,1-cyclopropanedicarboxylate: This compound has a similar structure but with both ester groups attached to the same carbon atom.

    Diethyl trans-1,2-cyclopropanedicarboxylate: This compound has ethyl ester groups instead of methyl ester groups.

This compound is unique due to its specific arrangement of ester groups and the presence of a cyclopropane ring, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVOSZYUSFDYIN-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423928
Record name Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-35-7
Record name Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl trans-1,2-cyclopropanedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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